molecular formula C9H6ClF3OS B6301193 Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester CAS No. 99509-27-0

Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester

Cat. No. B6301193
CAS RN: 99509-27-0
M. Wt: 254.66 g/mol
InChI Key: OMOQNNPGNGTAOD-UHFFFAOYSA-N
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Description

Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester, also known as CFTS, is an organic compound belonging to the family of carbonofluoridothioic acids. It is a colorless, odorless, and water-soluble compound with a molecular weight of 350.41 g/mol. CFTS has been studied extensively in recent years due to its potential applications in various scientific and medical fields.

Scientific Research Applications

Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester has been studied extensively in recent years due to its potential applications in various scientific and medical fields. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as an inhibitor of enzymes. It has also been used in the development of drugs and pharmaceuticals, as well as in the production of pesticides and other agrochemicals.

Mechanism of Action

Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester is believed to act as an inhibitor of enzymes. It binds to the active site of the enzyme and prevents it from catalyzing the reaction. This inhibition of the enzyme's activity leads to the inhibition of the reaction and thus the desired effect.
Biochemical and Physiological Effects
Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester has been found to be effective in inhibiting the activity of enzymes involved in the metabolism of drugs. It has also been found to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. In addition, it has been found to be effective in inhibiting the activity of enzymes involved in the production of hormones and other signaling molecules.

Advantages and Limitations for Lab Experiments

The main advantage of using Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester in lab experiments is its ability to inhibit enzymes. This allows researchers to study the effects of specific molecules on the activity of enzymes without having to worry about the activity of other enzymes. The main limitation of using Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when working with Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester in the laboratory.

Future Directions

Future research on Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester could focus on further elucidating its mechanism of action, as well as its potential applications in drug development and other medical fields. Additionally, further research could focus on the potential toxicity of Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester and ways to minimize its potential side effects. Other potential areas of research could include the development of new synthesis methods for Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester, as well as the development of new applications for Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester in the laboratory and industrial settings.

Synthesis Methods

Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester can be synthesized in two steps. In the first step, 4-chlorophenyl is reacted with 2,2-difluoroethyl bromide in the presence of a base such as sodium hydroxide to form the desired product. In the second step, the resulting product is reacted with sulfuric acid to form Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester.

properties

IUPAC Name

S-[2-(4-chlorophenyl)-2,2-difluoroethyl] fluoromethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3OS/c10-7-3-1-6(2-4-7)9(12,13)5-15-8(11)14/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOQNNPGNGTAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CSC(=O)F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester

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